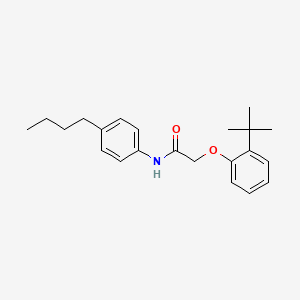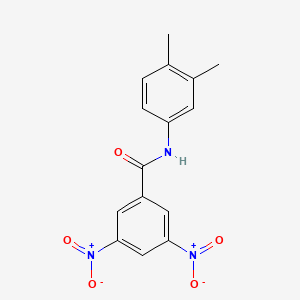
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group substituted with two nitro groups at the 3 and 5 positions and a 3,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-(3,4-dimethylphenyl)-3,5-diaminobenzamide.
Substitution: N-(3,4-dimethylphenyl)-3,5-dihalobenzamide.
Hydrolysis: 3,5-dinitrobenzoic acid and 3,4-dimethylaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme inhibition. Its nitro groups can be reduced to amino groups, which can then be further modified to create bioactive molecules.
Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-dimethylphenyl)-3,5-diaminobenzamide: This compound is similar in structure but has amino groups instead of nitro groups, which can lead to different chemical reactivity and biological activity.
N-(3,4-dimethylphenyl)-3,5-dihalobenzamide:
3,5-dinitrobenzoic acid: This compound lacks the 3,4-dimethylphenyl group and has different chemical and physical properties.
Uniqueness: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a 3,4-dimethylphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential applications. The nitro groups can participate in reduction and substitution reactions, while the 3,4-dimethylphenyl group can influence the compound’s solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C15H13N3O5 |
|---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-12(5-10(9)2)16-15(19)11-6-13(17(20)21)8-14(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |
InChI-Schlüssel |
AORDFKMYJRBNID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


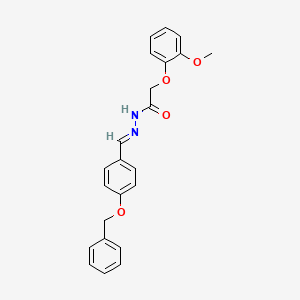

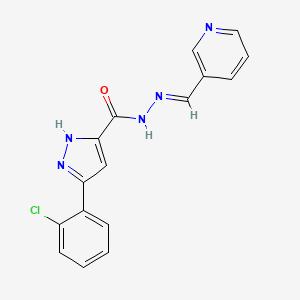
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11989874.png)


![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)
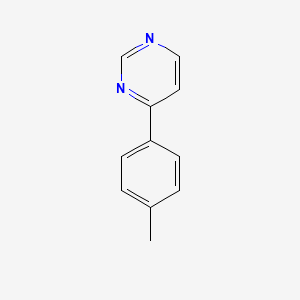
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)

